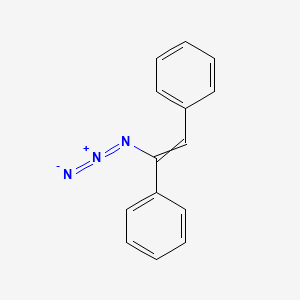
1,1'-(1-Azidoethene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Azidoethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an azido group attached to an ethene bridge, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene typically involves the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). This reaction yields 1,1’-(1-Azidoethene-1,2-diyl)dibenzene.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1-Azidoethene-1,2-diyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Azidoethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene.
Reduction: Amines derived from the reduction of the azido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(1-Azidoethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The compound can also interact with molecular targets through its benzene rings, facilitating binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1-Bromoethene-1,2-diyl)dibenzene: Similar structure but with a bromo group instead of an azido group.
1,1’-(1,2-Dibromoethene-1,2-diyl)dibenzene: Contains two bromo groups, leading to different reactivity.
1,1’-(1,2-Diethene-1,2-diyl)dibenzene: Lacks the azido group, resulting in different chemical properties.
Uniqueness
1,1’-(1-Azidoethene-1,2-diyl)dibenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. The azido group allows for versatile chemical modifications, making this compound valuable in synthetic chemistry and materials science.
Properties
CAS No. |
61795-22-0 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(1-azido-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11N3/c15-17-16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
InChI Key |
MJWKBLJBFFHFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















